N-Methyl-N'-nitrosonornicotinium Iodide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N’-nitrosonornicotinium Iodide typically involves the nitrosation of N-methyl-nornicotine followed by iodination. The reaction conditions often require a controlled environment to ensure the stability of the nitroso group and to prevent decomposition .
Industrial Production Methods: Industrial production methods for N-Methyl-N’-nitrosonornicotinium Iodide are not widely documented due to its primary use in research settings. the synthesis generally follows similar routes as laboratory preparation, with scaled-up reaction vessels and more stringent control over reaction parameters to ensure purity and yield .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-N’-nitrosonornicotinium Iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The iodide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: N-Methyl-N’-aminonornicotinium derivatives.
Substitution: Compounds with different nucleophiles replacing the iodide ion.
Scientific Research Applications
N-Methyl-N’-nitrosonornicotinium Iodide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.
Biology: Investigated for its effects on cellular processes and its role as a carcinogen.
Medicine: Studied for its potential implications in cancer research and toxicology.
Industry: Utilized in the development of biochemical assays and proteomics research.
Mechanism of Action
The mechanism of action of N-Methyl-N’-nitrosonornicotinium Iodide involves its interaction with cellular components, leading to the formation of DNA adducts and subsequent mutations. The nitroso group is highly reactive and can form covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules. This interaction disrupts normal cellular functions and can lead to carcinogenesis .
Comparison with Similar Compounds
N-Nitrosonornicotine: Another nitrosated nicotine derivative with similar carcinogenic properties.
N-Nitrosopyrrolidine: A structurally related compound with a nitroso group attached to a pyrrolidine ring.
N-Nitrosodimethylamine: A simpler nitrosamine with potent carcinogenic effects.
Uniqueness: N-Methyl-N’-nitrosonornicotinium Iodide is unique due to its specific structure, which includes both a nitroso group and an iodide ion. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research purposes .
Biological Activity
N-Methyl-N'-nitrosonornicotinium iodide (NNN) is a nitrosamine compound that has garnered significant attention due to its biological activity, particularly in relation to carcinogenicity. This article explores the biological effects of NNN, including its mechanisms of action, toxicological implications, and relevant case studies.
Overview of NNN
N-Nitrosonornicotine (NNN) is a tobacco-specific nitrosamine (TSNA) formed during the curing and processing of tobacco. It is structurally related to nicotine and has been implicated in various forms of cancer, particularly oral and lung cancers. The compound's carcinogenic potential is attributed to its ability to form DNA adducts, leading to mutations and tumorigenesis.
NNN exhibits its biological effects through several mechanisms:
- DNA Adduct Formation : NNN is metabolically activated to form reactive intermediates that bind to DNA, resulting in the formation of DNA adducts. These adducts can lead to mutations during DNA replication.
- Carcinogenicity : Studies have demonstrated that NNN induces tumors in various animal models. For instance, oral administration of NNN has been shown to cause tumors in the esophagus and nasal cavity of rats .
- Interaction with Cellular Pathways : NNN affects cellular signaling pathways involved in cell proliferation and apoptosis, contributing to its carcinogenic profile.
Toxicological Studies
Numerous studies have investigated the toxicological effects of NNN:
- Animal Studies : In a landmark study, rats administered NNN developed significant tumorigenesis in the oral cavity and lungs. The administration route (oral vs. intraperitoneal) influenced the type and incidence of tumors observed .
- Metabolic Activation : The metabolic activation of NNN involves cytochrome P450 enzymes, which convert NNN into more reactive species capable of forming DNA adducts. This process has been extensively studied using various animal models, revealing a consistent link between NNN exposure and tumor development .
- Case Studies : Research has shown that exposure to NNN correlates with increased cancer risk among tobacco users. For example, a study highlighted that individuals with high levels of NNN exposure had a significantly higher incidence of esophageal cancer compared to non-users .
Data Table: Summary of Key Studies on NNN
Study Reference | Animal Model | Administration Route | Observed Effects |
---|---|---|---|
Hecht et al., 1986 | Rats | Oral | Tumors in the nasal cavity and esophagus |
Rivenson et al., 1988 | Mice | Intraperitoneal | Increased lung adenomas and carcinomas |
Koppang et al., 1997 | Mink | Subcutaneous | Malignant tumors in nasal cavity |
Padma et al., 1989 | Mice | Oral | Lung and forestomach tumors |
Properties
IUPAC Name |
1-methyl-3-(1-nitrosopyrrolidin-2-yl)pyridin-1-ium;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N3O.HI/c1-12-6-2-4-9(8-12)10-5-3-7-13(10)11-14;/h2,4,6,8,10H,3,5,7H2,1H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKVNVKXBMHFMM-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C2CCCN2N=O.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.